1,1,1,4,4,4-Hexafluoro-2-methoxybutane
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Overview
Description
1,1,1,4,4,4-Hexafluoro-2-methoxybutane is a fluorinated organic compound with the molecular formula C5H6F6O. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Preparation Methods
The synthesis of 1,1,1,4,4,4-Hexafluoro-2-methoxybutane typically involves the fluorination of appropriate precursors. One common method is the direct fluorination of 2-methoxybutane using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . Industrial production methods may involve large-scale fluorination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1,1,4,4,4-Hexafluoro-2-methoxybutane undergoes various chemical reactions, including:
Scientific Research Applications
1,1,1,4,4,4-Hexafluoro-2-methoxybutane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1,4,4,4-Hexafluoro-2-methoxybutane involves its interaction with molecular targets through its fluorinated functional groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their reactivity and stability . The pathways involved may include the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
1,1,1,4,4,4-Hexafluoro-2-methoxybutane can be compared with other fluorinated compounds such as:
1,1,1,4,4,4-Hexafluoro-2-butanol: Similar in structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1,1,1,3,3,3-Hexafluoropropane: A shorter chain fluorinated compound with different physical properties and uses.
1,1,1,2,2,2-Hexafluoroethane: A smaller fluorinated molecule with distinct applications in refrigeration and as a propellant.
The uniqueness of this compound lies in its specific combination of fluorinated and methoxy functional groups, which confer unique chemical properties and reactivity .
Properties
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-methoxybutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-12-3(5(9,10)11)2-4(6,7)8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUXCFUAMDVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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